

Bay-876: A Technical Guide to a Potent and Selective GLUT1 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Bay-876

Cat. No.: B605960

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay-876 is a potent, selective, and orally bioavailable small-molecule inhibitor of the glucose transporter 1 (GLUT1).[1][2][3] GLUT1 is a key mediator of glucose uptake in many cancer cells, which exhibit increased glucose metabolism, a phenomenon known as the Warburg effect.[4][5] By blocking GLUT1, **Bay-876** disrupts glycolytic metabolism in cancer cells, leading to reduced proliferation and tumor growth.[1][6][7] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of **Bay-876**.

Discovery

Bay-876 was identified through a high-throughput screening campaign of approximately 3 million compounds.[8][9] The initial hits were optimized through extensive structure-activity relationship (SAR) studies to yield a compound with single-digit nanomolar potency against GLUT1 and a high degree of selectivity over other glucose transporters.[8][9] This effort led to the identification of **Bay-876** as a promising candidate for further development.[8]

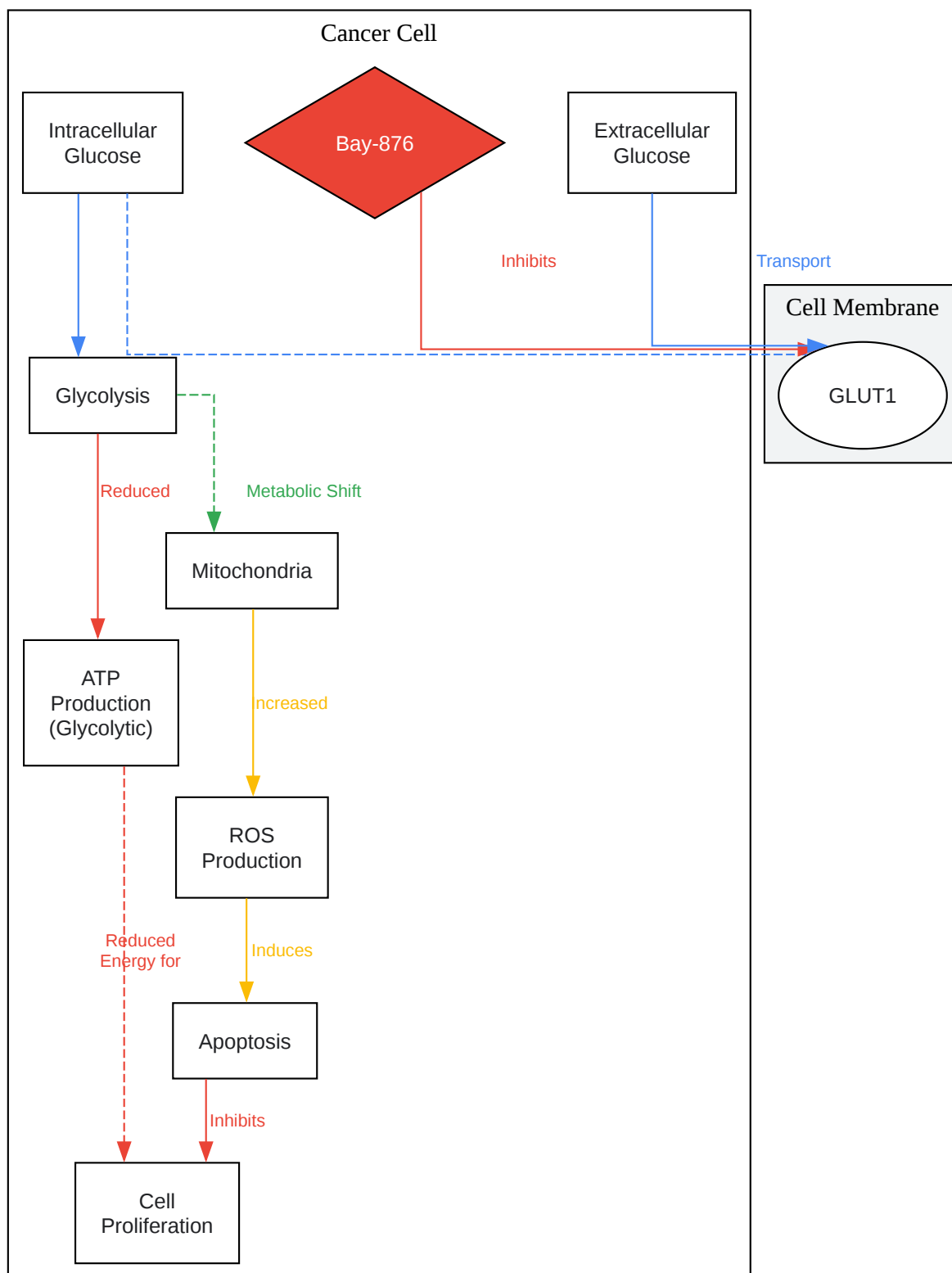
Synthesis

The synthesis of **Bay-876** has been described in the scientific literature, originating from N-(1H-pyrazol-4-yl)quinoline-4-carboxamides as a starting point for optimization.[8][9] While a

detailed, step-by-step protocol is proprietary and found within the full-text publications, the general synthetic scheme has been published. For the complete and detailed synthesis protocol, readers are directed to the primary scientific literature.

Mechanism of Action

Bay-876 selectively inhibits GLUT1, which is responsible for facilitative glucose transport across the cell membrane.[1][2][3] In cancer cells that are highly dependent on glycolysis for energy production, the inhibition of GLUT1 by **Bay-876** leads to a cascade of downstream effects. These include the suppression of glycolysis, a reduction in ATP production, and an increase in mitochondrial respiration and reactive oxygen species (ROS) levels, ultimately inducing apoptosis and inhibiting cell proliferation.[7][10][11]



[Click to download full resolution via product page](#)

Figure 1: Signaling pathway of **Bay-876** action.

Preclinical Data

In Vitro Potency and Selectivity

Bay-876 demonstrates potent inhibition of GLUT1 with an IC50 in the low nanomolar range and exhibits high selectivity over other glucose transporters.

Target	IC50 (nM)	Selectivity vs. GLUT1	Reference
GLUT1	2	-	[1] [2] [3]
GLUT2	>260	>130-fold	[1] [2]
GLUT3	>260	>130-fold	[1] [2]
GLUT4	>260	>130-fold	[1] [2]

In Vitro Anti-proliferative Activity

Bay-876 has shown growth-inhibitory effects in various cancer cell lines.

Cell Line	Cancer Type	Effect	Concentration	Duration	Reference
SKOV-3	Ovarian Cancer	Dose-dependent decrease in cell number	25-75 nM	24 and 72 hours	[1]
OVCAR-3	Ovarian Cancer	Dose-dependent decrease in cell number	25-75 nM	24 and 72 hours	[1]
HCT116	Colorectal Cancer	Inhibition of cell proliferation	Not specified	Not specified	[7]
DLD1	Colorectal Cancer	Inhibition of cell proliferation	Not specified	Not specified	[7]
COLO205	Colorectal Cancer	Inhibition of cell proliferation	Not specified	Not specified	[7]
LoVo	Colorectal Cancer	Inhibition of cell proliferation	Not specified	Not specified	[7]
SCC47	Head and Neck Squamous Cell Carcinoma	Decreased viability	0.01-100 μ M	24 hours	[2]
RPMI2650	Head and Neck Squamous Cell Carcinoma	Decreased viability	0.01-100 μ M	24 hours	[2]

In Vivo Efficacy

Preclinical studies in xenograft models have demonstrated the anti-tumor activity of **Bay-876**.

Cancer Type	Animal Model	Dosage	Duration	Outcome	Reference
Ovarian Cancer	Mice with SKOV-3 xenografts	1.5-4.5 mg/kg/day (oral)	28 days	Dose-dependent inhibition of tumorigenicity	[1]
Ovarian Cancer	Cell line- and PDX models	4-4.5 mg/kg/day	28-30 days	50-71% decrease in tumor volume and weight	[3]
Colorectal Cancer	Mice with HCT116 xenografts	Not specified	Not specified	Tumor-inhibitory effects	[7]
Hepatocellular Carcinoma	Nude mice with MHCC97-H xenografts	5 mg/kg (oral)	3 days (once daily)	Inhibited Warburg effect	[1] [12]

Pharmacokinetic Properties

Pharmacokinetic studies have been conducted in rats and dogs, demonstrating good oral bioavailability.

Species	Parameter	Value	Reference
Rat	Terminal half-life	2.5 h	[2]
Oral bioavailability (F%)	85%	[2]	
Dog	Terminal half-life	22 h	[2]
Oral bioavailability (F%)	79%	[2]	

Experimental Protocols

Detailed experimental protocols are available in the cited literature. Below is a summary of the key methodologies used in the evaluation of **Bay-876**.

Cell Viability and Proliferation Assays

- Method: Crystal violet staining or MTT assay.[2]
- Cell Lines: Various cancer cell lines including SKOV-3, OVCAR-3, HEY, HNSCC cell lines (SCC47, RPMI2650), and colorectal cancer cell lines (HCT116, DLD1, COLO205, LoVo).[1][2][7]
- Treatment: Cells are treated with varying concentrations of **Bay-876** (e.g., 25-75 nM or 0.01-100 μ M) for specified durations (e.g., 24 or 72 hours).[1][2]
- Readout: Cell viability or proliferation is quantified by measuring absorbance.

Glycolysis Assays

- Method: Measurement of glycolysis rate.
- Cell Lines: Ovarian cancer cells (SKOV-3, OVCAR-3, HEY).[2]
- Treatment: Cells are treated with **Bay-876** (e.g., 25-75 nM) for 24 hours.[2]
- Readout: The rate of glycolysis is determined.

In Vivo Xenograft Studies

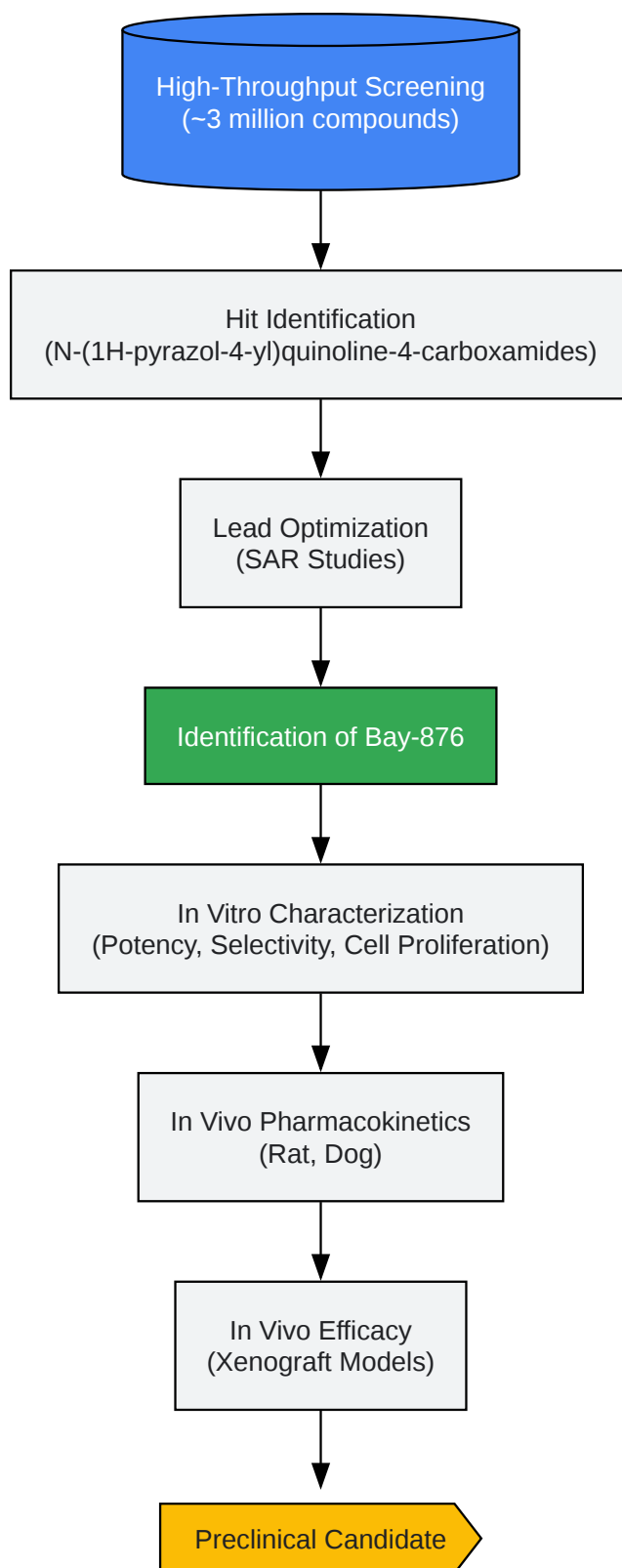
- Animal Models: Immunodeficient mice (e.g., NSG mice) bearing subcutaneous xenografts of human cancer cells (e.g., SKOV-3, HCT116, MHCC97-H).[\[1\]](#)[\[2\]](#)[\[7\]](#)
- Treatment: **Bay-876** is administered orally (gavage) at specified doses (e.g., 1.5-4.5 mg/kg/day) for a defined period (e.g., 28 days).[\[1\]](#)[\[2\]](#)
- Readout: Tumor volume and weight are measured to assess anti-tumor efficacy.

Western Blotting

- Purpose: To determine the expression levels of proteins such as GLUT1.
- Procedure: Standard western blotting protocols are followed, using specific primary antibodies against the target proteins.[\[7\]](#)

Discovery and Development Workflow

The development of **Bay-876** followed a typical preclinical drug discovery pipeline.



[Click to download full resolution via product page](#)

Figure 2: Discovery and preclinical development workflow of **Bay-876**.

Conclusion

Bay-876 is a highly potent and selective GLUT1 inhibitor with demonstrated anti-tumor activity in a range of preclinical cancer models. Its favorable pharmacokinetic profile, including good oral bioavailability, makes it a valuable tool for investigating the role of GLUT1 in cancer metabolism and a potential candidate for further clinical development. This guide provides a foundational understanding of **Bay-876** for researchers and drug development professionals interested in targeting cancer metabolism. For complete experimental details, the cited literature should be consulted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | A Novel Microcrystalline BAY-876 Formulation Achieves Long-Acting Antitumor Activity Against Aerobic Glycolysis and Proliferation of Hepatocellular Carcinoma [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]

- 11. GLUT1 inhibition by BAY-876 induces metabolic changes and cell death in human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Bay-876: A Technical Guide to a Potent and Selective GLUT1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605960#discovery-and-synthesis-of-bay-876]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com